molecular formula C22H13ClN2O4S B3006437 N-(2-benzoyl-4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 361478-61-7

N-(2-benzoyl-4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B3006437
CAS No.: 361478-61-7
M. Wt: 436.87
InChI Key: BRKMDGROTVSFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Benzoyl-4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide (CAS 324759-21-9) is a chemical compound with a molecular formula of C18H11ClN2O4S and a molecular weight of 386.81 g/mol. This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans or animals. Benzothiophene-2-carboxamide derivatives are a significant class of organic compounds in medicinal chemistry research. These structures are recognized as valuable scaffolds for developing inhibitors of specific biological targets. Notably, research into closely related benzothiophene-2-carboxamide compounds has identified them as potent and selective inhibitors of Sentrin/SUMO-specific proteases (SENPs) . SENPs play a critical role in the regulation of protein SUMOylation, a post-translational modification involved in critical cellular processes; due to their association with diseases like cancer, SENPs represent a promising class of therapeutic targets . The benzothiophene core allows for structural modifications to optimize inhibitory activity and achieve selectivity among different SENP family members . Furthermore, studies on various thiophene-2-carboxamide derivatives have demonstrated that this class of compounds possesses notable biological activities. Research has shown that some thiophene-2-carboxamide analogs exhibit significant antioxidant properties in ABTS radical scavenging assays and potent antibacterial activity against a range of pathogenic Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . The structural features of this compound make it a promising lead for further investigation in multiple research areas, including enzymology, oncology, and infectious disease.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClN2O4S/c23-15-6-8-18(17(12-15)21(26)13-4-2-1-3-5-13)24-22(27)20-11-14-10-16(25(28)29)7-9-19(14)30-20/h1-12H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKMDGROTVSFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H12ClN3O3SC_{18}H_{12}ClN_{3}O_{3}S, with a molecular weight of approximately 367.82 g/mol. The compound's structure features a benzothiophene core, which is known for its role in various biological activities.

1. Inhibition of Enzymatic Activity

Research indicates that compounds with a benzothiophene scaffold often exhibit inhibitory effects on key enzymes involved in various biological processes. For instance, studies have shown that related benzothiophene derivatives can inhibit cholinesterases, which are crucial in neurotransmission. The structure-activity relationship (SAR) indicates that modifications at specific positions significantly enhance inhibitory potency.

2. Antiviral Activity

Recent investigations have highlighted the compound's potential as an antiviral agent. For example, derivatives of benzothiophene have shown efficacy against human adenovirus (HAdV) by targeting viral DNA replication processes. Preliminary studies suggest that this compound may exhibit similar mechanisms, although specific IC50 values remain to be determined.

Anticancer Properties

Several studies have reported the anticancer potential of benzothiophene derivatives. For instance, compounds that share structural similarities with this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

Compound Cell Line IC50 (µM) Mechanism
Compound AHeLa5.0Apoptosis
Compound BMCF710.0Cell cycle arrest
N-(2-benzoyl...)A549 (Lung cancer)TBDTBD

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays suggest that it may inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.

Study on Cholinesterase Inhibition

A study conducted on related benzothiophene derivatives demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most potent compounds exhibited IC50 values comparable to established inhibitors like galantamine.

Antiviral Efficacy Against HAdV

In a recent study focusing on antiviral agents, certain benzothiophene derivatives were tested against HAdV with promising results. While specific data for this compound is still forthcoming, the structural similarities suggest potential efficacy.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Benzothiophene Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa
Target Compound* C₂₂H₁₄ClN₃O₄S 475.88 ~1.5 (predicted) ~500 (predicted) ~10–12
N-(3-Chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide C₁₆H₁₁ClN₂O₃S 346.79 1.494 ± 0.06 453.3 ± 45.0 11.48 ± 0.70
Methyl 5-amino-1-benzothiophene-2-carboxylate C₁₀H₉NO₂S 207.25 N/A N/A N/A

*Predicted values based on structural similarity.

Key Findings and Implications

  • Structural Flexibility vs. Rigidity : The benzothiophene core in the target compound likely enhances planarity and aromatic interactions compared to smaller heterocycles (e.g., thiazole) or flexible acetamide derivatives.
  • Nitro Group Reactivity: Shared with carcinogenic nitrofurans, the nitro group may necessitate further toxicity studies for the target compound.

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